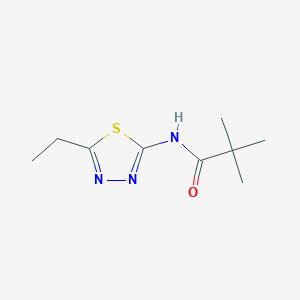

![molecular formula C16H16N4S2 B5505803 4-[(4,6-dimethyl-2-pyrimidinyl)thio]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B5505803.png)

4-[(4,6-dimethyl-2-pyrimidinyl)thio]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of thienopyrimidine derivatives often involves the condensation of amino-thiophenes with pyrimidine units. One method reported the synthesis of 2,3-dimethyl and variously substituted 7,8-dihydro-pyrrolo[1,2-a]thieno[2,3-d]pyrimidin-4-ones by reacting 2,3-dimethyl and substituted 7,8-dihydropyrrolo[1,2-a]thieno[2,3-d]pyrimidin-4(6H)-ones with benzaldehyde and its derivatives in the presence of NaOH (Elmuradov, Bozorov, & Shakhidoyatov, 2011).

Molecular Structure Analysis

Molecular structure analysis of thienopyrimidines indicates a significant degree of helical distortion, which affects their biological activities. Extensive molecular modeling calculations have been performed to understand the influence of structural modifications on the molecular geometry and conformation of these compounds, demonstrating the importance of the substituent position and type on their chemical behavior and interaction potential (Bhattacharya, De, & Ewing, 1994).

Chemical Reactions and Properties

Thienopyrimidines undergo various chemical reactions, including cyclocondensation, acylation, and reduction, to produce a wide range of derivatives with diverse chemical properties. For instance, acylation of 5-(benzothiophen-3-yl)pyrimidine-2,4,6(1H,3H,5H)-trione using acetic and propionic anhydride in the presence of perchloric acid resulted in complex heterocyclic systems (Tolkunov, Eresko, Mazepa, & Tolkunov, 2013).

Physical Properties Analysis

The physical properties of thienopyrimidines, such as solubility, melting point, and crystal structure, are crucial for their application in chemical and pharmaceutical fields. The crystal structure determination of several thienopyrimidine derivatives has provided insights into their 3D supramolecular architectures formed by self-assembly via stacking interactions and various hydrogen bonds, which play a significant role in their chemical reactivity and interaction with biological targets (Chen & Liu, 2019).

Chemical Properties Analysis

Quantum chemical calculations have been employed to study the energies, electronic structures, and molecular geometries of thienopyrimidine derivatives. These studies have helped in understanding the peculiarities of their reactions with nitrating agents, the direction of reactions, and the factors governing their occurrence. Such analyses provide valuable information on the reactivity of these compounds and their potential as chemical intermediates (Mamarakhmonov, Belen’kii, Chuvylkin, & Asqarov, 2016).

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of thieno[2,3-d]pyrimidine derivatives involves reactions under specific conditions, such as microwave irradiation, which facilitates the formation of various dimethylthieno[2,3-d]pyrimidinone derivatives. This process likely proceeds through intermediates like 4,5-dimethyl-2-substitutedcarbamothioylaminothiophene-3-carboxamides, showcasing the flexibility and efficiency of microwave-assisted synthesis in producing complex heterocyclic compounds (Davoodnia et al., 2009). Additionally, the study of the electronic and structural parameters of thiopyrimidine derivatives, through DFT/TDDFT analysis and experimental methods, provides insight into their nonlinear optical properties, highlighting their potential in optoelectronic applications (Hussain et al., 2020).

Biological Activities

Thieno[2,3-d]pyrimidin-4(3H)-ones have been explored for their antiparasitic effects, particularly against Trichinella spiralis, with certain derivatives showing higher activity compared to standard treatments. This suggests their potential as novel antiparasitic agents (Mavrova et al., 2010). Furthermore, the exploration of thienopyrimidine derivatives as EGFR inhibitors for cancer treatment emphasizes the role of structural modifications in enhancing activity and ADME properties, offering a pathway to the development of new cancer therapeutics (Bugge et al., 2016).

properties

IUPAC Name |

4-(4,6-dimethylpyrimidin-2-yl)sulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4S2/c1-9-7-10(2)20-16(19-9)22-15-13-11-5-3-4-6-12(11)21-14(13)17-8-18-15/h7-8H,3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCJJODLGUMQJBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)SC2=NC=NC3=C2C4=C(S3)CCCC4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

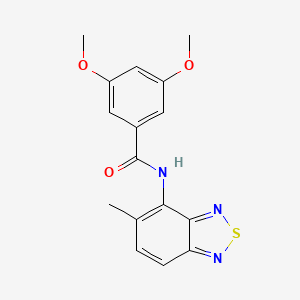

![6-({[(7-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]amino}methyl)-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5505720.png)

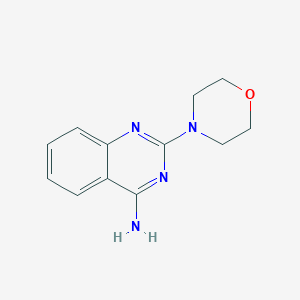

![4-methyl-2-(3-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}phenoxy)pyrimidine](/img/structure/B5505734.png)

![2-[3-(1,3-benzodioxol-5-yl)propanoyl]-1,2,3,4-tetrahydroisoquinolin-4-ol](/img/structure/B5505736.png)

![N-1,3-benzodioxol-5-yl-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5505740.png)

![N-[4-(methylamino)-2-oxo-2H-chromen-3-yl]-N'-[3-(methylthio)phenyl]urea](/img/structure/B5505758.png)

![N-(3-methylphenyl)-N-[4-oxo-4-(1-piperidinyl)butyl]methanesulfonamide](/img/structure/B5505772.png)

![N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}-3-(trifluoromethyl)benzamide](/img/structure/B5505775.png)

![(1S*,2S*)-2-[(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]cyclohexanol](/img/structure/B5505782.png)

![N-[2-(dimethylamino)ethyl]-3-(2-pyrimidinyloxy)benzamide](/img/structure/B5505787.png)

![N-(5-methyl-2-pyridinyl)-6-[4-(phenoxyacetyl)-1-piperazinyl]-3-pyridazinamine](/img/structure/B5505807.png)

![(4-morpholinylmethyl)[2-(4-pyridinyl)ethyl]phosphinic acid](/img/structure/B5505820.png)